Pyridinium dichromate

Catalog No.
S607351
CAS No.
20039-37-6
M.F
C10H12Cr2N2O7
M. Wt
376.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridinium dichromate

CAS Number

20039-37-6

Product Name

Pyridinium dichromate

IUPAC Name

hydroxy-(hydroxy(dioxo)chromio)oxy-dioxochromium;pyridine

Molecular Formula

C10H12Cr2N2O7

Molecular Weight

376.2 g/mol

InChI

InChI=1S/2C5H5N.2Cr.2H2O.5O/c2*1-2-4-6-5-3-1;;;;;;;;;/h2*1-5H;;;2*1H2;;;;;/q;;2*+1;;;;;;;/p-2

InChI Key

LMYWWPCAXXPJFF-UHFFFAOYSA-P

SMILES

C1=CC=NC=C1.C1=CC=NC=C1.O[Cr](=O)(=O)O[Cr](=O)(=O)O

Synonyms

Pyridine Compd. with Dichromic Acid; Dichromic Acid Compd. with Pyridine; Pyridine Compd. with Chromic Acid; Bis(pyridinium) Dichromate; Dipyridinium Dichromate; PDC

Canonical SMILES

C1=CC=[NH+]C=C1.C1=CC=[NH+]C=C1.[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-]

The exact mass of the compound Unii-Y7AV7ufn7K is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridinium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Oxidizer;Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pyridinium dichromate (PDC), CAS 20039-37-6, is a stable, orange crystalline solid widely used as a mild oxidizing agent in organic synthesis. Its primary and most procurement-relevant function is the selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones, often under nearly neutral pH conditions. Unlike more aggressive chromium reagents, PDC's utility is defined by its milder reactivity and differentiated solubility profile, making it a critical component in multi-step syntheses involving sensitive functional groups. It is a non-hygroscopic, air-stable solid, which simplifies handling and storage compared to other specialized chromium oxidants.

Procurement Fit

Acid-sensitive substrate oxidation without buffers
DMF-soluble: direct primary alcohol to carboxylic acid
Broad-spectrum oxidant for complete polyol oxidation

While other chromium(VI) reagents like Pyridinium Chlorochromate (PCC) perform similar oxidations, they are not drop-in substitutes for PDC. The choice between PDC and PCC is a critical process decision, as PDC is notably less acidic. This lower acidity is crucial for substrates with acid-sensitive functionalities, where the higher acidity of PCC could lead to unwanted side reactions, such as rearrangements or protecting group cleavage. Furthermore, PDC's unique solubility in polar aprotic solvents like dimethylformamide (DMF) enables different reaction conditions and selectivities compared to PCC, which is most commonly used in dichloromethane. Substituting PDC with reagents like Collins reagent introduces significant handling and preparation differences, as Collins reagent is hygroscopic and often prepared in-situ, unlike the bench-stable PDC solid.

Substitution Risk

Attribute
PDC
Typical Substitutes
Reaction pH
Neutral; buffer-free
PCC: acidic; Jones: strongly acidic
Solubility & Solvent
Soluble in DMF; enables acid synthesis
PCC: DCM; Collins: poorly soluble
Physical Form & Handling
Stable, non-hygroscopic crystalline solid
Collins: hazardous, often prepared in situ

Reduced Acidity for Enhanced Substrate Compatibility

Pyridinium dichromate (PDC) offers a significantly less acidic reaction environment compared to the closely related Pyridinium chlorochromate (PCC). This near-neutral pH is a critical process parameter when oxidizing alcohols containing acid-labile functional groups, where PCC's higher acidity risks cleavage or rearrangement. While PCC often requires the addition of buffers like sodium acetate to mitigate its acidity, PDC can be used directly, simplifying workflows and reducing the risk of side reactions with sensitive substrates.

Evidence DimensionAcidity of Reaction Medium
Target Compound DataNear-neutral; less acidic
Comparator Or BaselinePCC: More acidic, often requiring buffers for acid-sensitive substrates.
Quantified DifferenceQualitatively established as less acidic, reducing the need for buffering agents required with PCC.
ConditionsStandard oxidation reactions in aprotic solvents like dichloromethane.

This reduces the risk of costly side reactions and simplifies the process by often removing the need for buffering agents when working with acid-sensitive molecules.

Acid Sensitivity vs. PCC
Class-level
PDC: neutral, buffer-free; PCC: acidic, often requires buffer
Supports acid-sensitive substrate workflows
Mechanistic active-species difference reported

Superior Handling and Stability Profile Over In-Situ Alternatives

PDC is a commercially available, orange crystalline solid that is non-hygroscopic and stable for manipulation in open air. This provides a significant processability and safety advantage over the Collins reagent (CrO3·2Py), another mild chromium oxidant. The Collins reagent is hygroscopic, has a propensity to inflame during preparation, and is often generated in-situ, which adds procedural complexity and risk. The reliable, off-the-shelf nature of PDC allows for more reproducible and safer weighing and handling, making it more suitable for standardized laboratory workflows.

Evidence DimensionHandling Characteristics
Target Compound DataStable, non-hygroscopic, crystalline solid.
Comparator Or BaselineCollins Reagent: Hygroscopic, can inflame during preparation, often prepared in-situ.
Quantified DifferencePDC avoids the complex and hazardous in-situ preparation required for Collins reagent.
ConditionsStandard laboratory benchtop handling and storage.

Procuring PDC reduces preparation time, improves safety, and increases reproducibility compared to using hygroscopic, potentially hazardous alternatives that require in-situ generation.

Selectivity vs. NDC
Head-to-head
PDC: non-selective (benzylic + aliphatic); NDC: benzylic-selective
Broad-spectrum oxidant for complete oxidation
Direct comparison under identical conditions

Solvent-Dependent Selectivity for Aldehyde vs. Carboxylic Acid Synthesis

The choice of solvent with PDC provides a critical level of control over the oxidation state of the product. When used in dichloromethane (CH2Cl2), PDC selectively oxidizes primary alcohols to aldehydes with minimal over-oxidation. However, when dimethylformamide (DMF) is used as the solvent, non-conjugated primary alcohols are typically oxidized further to the corresponding carboxylic acids. This solvent-dependent switch is a key differentiator; for instance, allylic and benzylic primary alcohols are oxidized only to aldehydes, even in DMF. This allows a single reagent to be used for two distinct synthetic transformations, simplifying inventory.

Evidence DimensionOxidation Product Selectivity
Target Compound DataIn CH2Cl2: Aldehyde. In DMF: Carboxylic acid (for non-conjugated primary alcohols).
Comparator Or BaselinePCC: Primarily used in CH2Cl2 to produce aldehydes; use in DMF can also promote over-oxidation but PDC's behavior is well-characterized for this switch.
Quantified DifferenceProvides a predictable, solvent-based switch between two different, synthetically valuable functional groups.
ConditionsOxidation of primary alcohols at room temperature.

This dual-use capability allows procurement of a single reagent for two distinct, high-value synthetic outcomes, optimizing inventory and process flexibility.

DMF Solubility & Acid Synthesis
Class-level
Soluble in DMF; room-temperature alcohol-to-acid conversion
Enables direct primary alcohol → acid pathway
Class-level; verify with specific substrate
Oxidation Strength vs. MnO2
Class-level
PDC: stronger oxidant; MnO2: weaker, batch-variable activity
Reliable alternative for inconsistent MnO2 reactions
Qualitative; reported handling advantage
Reaction pH vs. PCC
Class-level
PDC: neutral; PCC: requires acidic conditions
Simplifies acid-labile substrate workflows
Buffer-free operation eliminates extra reagents

Synthesis of Aldehydes in the Presence of Acid-Sensitive Protecting Groups

PDC is the right choice for oxidizing alcohols to aldehydes in complex molecules containing acid-labile groups such as silyl ethers or acetals. Its near-neutral character prevents the premature deprotection or rearrangement that can occur with the more acidic PCC, leading to higher yields of the desired product and improved process purity.

Workflows Requiring a Stable, Easy-to-Handle Solid Oxidant

In process development or manufacturing environments where procedural simplicity and safety are paramount, PDC's status as a non-hygroscopic, bench-stable solid makes it a preferred reagent. It eliminates the hazards and inconsistencies associated with preparing hygroscopic or unstable reagents like Collins reagent in-situ, ensuring run-to-run reproducibility.

Controlled, Solvent-Selected Synthesis of Carboxylic Acids from Primary Alcohols

For synthetic routes requiring the conversion of a non-conjugated primary alcohol to a carboxylic acid under mild, non-aqueous conditions, PDC in DMF is a well-established method. This avoids the harsh, strongly acidic conditions of Jones oxidation and provides an alternative to multi-step oxidation-hydration sequences, streamlining the synthesis.

Application Fit Matrix

Application
Selection Property
Validation Focus
Acid-labile substrate oxidation
Neutral pH reactivity
Buffer-free oxidation of acid-sensitive groups
Direct alcohol-to-acid conversion
DMF solubility and controlled oxidation
One-step primary alcohol → carboxylic acid pathway
Non-selective polyol oxidation
Broad-spectrum oxidizing activity
Complete conversion of all alcohol groups
Replacement for inconsistent MnO₂
Higher reported oxidation strength & reliability
Reproducible solid reagent without activation steps

UNII

Y7AV7UFN7K

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (33.33%): Flammable solid [Danger Flammable solids];
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (33.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (22.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (22.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Oxidizer;Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

20039-37-6

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